molecular formula C11H14ClFN2O B1376618 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride CAS No. 1423032-12-5

4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Cat. No. B1376618
CAS RN: 1423032-12-5
M. Wt: 244.69 g/mol
InChI Key: RHEOJFXGQZYGJV-UHFFFAOYSA-N
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Description

The compound “4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group. It also has an amino group (-NH2) and a fluorophenyl group (a benzene ring with a fluorine atom), which can significantly affect the compound’s properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a pyrrolidinone core with a methyl group, an amino group, and a fluorophenyl group attached. The exact three-dimensional structure would depend on the specific locations of these groups on the pyrrolidinone ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group might participate in acid-base reactions, while the carbonyl group in the pyrrolidinone ring could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar carbonyl, amino, and fluorophenyl groups could influence its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Chemical Synthesis and Methodological Improvements

4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride serves as a crucial intermediate in the synthesis of complex molecules. Its relevance in chemical reactions is underscored by its contribution to the synthesis of cephalosporin derivatives, showcasing its utility in improving synthetic routes for pharmaceutical compounds. The methodology developed for synthesizing cephalosporin derivatives from diphenylmethyl precursors, featuring this compound, emphasizes a simplified, safer, and scalable approach suitable for industrial production, highlighting its critical role in the enhancement of synthetic efficiency and yield optimization (Cheng Qing-fang, 2005).

Advancements in Antibacterial Agents

Another facet of its application is observed in the development of new antibacterial agents. The incorporation of the 4-fluorophenyl group, a known pharmacophore, into triazinone and thiadiazolotriazinone frameworks, exemplifies its significance in medicinal chemistry for creating compounds with potent antibacterial activities. This application underscores its role in the discovery and enhancement of novel antibacterial substances, contributing significantly to the fight against microbial resistance (B. S. Holla, K. Bhat, N. S. Shetty, 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study and development of new organic compounds like this one are crucial areas of research in chemistry and pharmacology. Future research could explore the synthesis, properties, and potential applications of this compound, including its possible biological activity .

properties

IUPAC Name

4-amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c1-14-10(15)6-9(13)11(14)7-2-4-8(12)5-3-7;/h2-5,9,11H,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEOJFXGQZYGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 2
4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 3
4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 4
4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 5
4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 6
4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

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